molecular formula C14H12N2O B3051205 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 32047-69-1

10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one

Cat. No.: B3051205
CAS No.: 32047-69-1
M. Wt: 224.26 g/mol
InChI Key: NLKSFKLPWZLDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with a complex structure that belongs to the class of dibenzoazepines

Properties

CAS No.

32047-69-1

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methyl-11H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C14H12N2O/c1-16-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3

InChI Key

NLKSFKLPWZLDGG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2NC3=CC=CC=C3C1=O

Canonical SMILES

CN1C2=CC=CC=C2NC3=CC=CC=C3C1=O

Other CAS No.

32047-69-1

Origin of Product

United States

Preparation Methods

The synthesis of 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one typically involves multiple steps. One common method starts with the alkylation of iminodibenzyl with propargyl bromide using potassium carbonate as a base in dimethylformamide (DMF) at ambient temperature. This reaction produces 5-(prop-2-yn-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine. The target compound is then obtained through Huisgen 1,3-dipolar cycloaddition with aromatic azides in the presence of copper sulfate pentahydrate as a catalyst and sodium ascorbate as a co-catalyst in a DMF-water mixture .

Chemical Reactions Analysis

10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.